molecular formula C13H10F3NO3 B11803880 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid

Cat. No.: B11803880
M. Wt: 285.22 g/mol
InChI Key: DCCDUYGKEDMXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid (CAS 1279210-71-7) is an advanced pharmaceutical intermediate with a molecular weight of 285.22 and the formula C13H10F3NO3 . This compound is built on a quinoline scaffold, a heterocyclic framework that is fundamental in medicinal chemistry due to its versatility and wide range of biological activities . The structure is further modified with a propanoic acid side chain and a key trifluoromethyl (-CF3) group at the 7-position of the quinoline ring. The incorporation of the -CF3 group is a strategic feature in modern drug design. This group is known for its high electronegativity and lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . Quinoline derivatives themselves are of significant research interest, extensively studied for their potent antimalarial and anticancer properties . In antimalarial research, compounds like chloroquine act by inhibiting heme crystallization in the parasite's digestive vacuole . In oncology, quinoline-based molecules can function through mechanisms such as topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis in cancer cells . Therefore, this compound serves as a valuable building block for researchers developing novel therapeutic agents in these fields. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoic acid

InChI

InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-2-9-10(7-8)17(5-3-11(9)18)6-4-12(19)20/h1-3,5,7H,4,6H2,(H,19,20)

InChI Key

DCCDUYGKEDMXMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(C=CC2=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Conrad–Limpach Cyclization

The Conrad–Limpach reaction remains a cornerstone for synthesizing 4-quinolones. In a modified protocol, 3-bromo-5-trifluoromethylaniline reacts with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA) at 120°C, yielding a 7:1 mixture of regioisomeric quinolones 4a and 4b (75% yield). The major product 4a is confirmed via Pd-catalyzed dehalogenation to 5 , followed by NMR analysis.

Advantages :

  • High regioselectivity for the 7-trifluoromethyl position.

  • Scalability to gram quantities without significant yield loss.

Limitations :

  • Requires harsh acidic conditions, complicating isolation of acid-sensitive intermediates.

Chlorination-Oxidation Sequence

A patent-described method synthesizes 4-chloro-8-trifluoromethyl-quinoline from β-(o-trifluoromethylanilino)-propanoic acid using phosphorus oxychloride and iodine . The reaction proceeds via cyclization and chlorination in one pot, achieving an 80% yield of the chloroquinoline precursor. Subsequent hydrolysis of the chloro group to the 4-oxo functionality is achieved using aqueous sodium bisulfite.

Reaction Conditions :

  • Chlorination agent : PCl₃ or SOCl₂.

  • Oxidation agent : I₂ or CuCl₂.

  • Temperature : 93–95°C for 30 minutes.

Key Insight :
This method avoids unstable tetrahydroquinoline intermediates, enhancing process robustness.

Functionalization of the Quinoline Core

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced via alkylation or Michael addition at position 1 of the quinolin-4-one. A two-step protocol involves:

  • Alkylation with methyl acrylate :

    • β-(o-Trifluoromethylanilino)-propanoic acid reacts with acrylic acid under nitrogen at 75°C, yielding the alkylated intermediate.

    • Yield : 85–90% after recrystallization.

  • Ester hydrolysis :

    • The methyl ester is hydrolyzed using 2N HCl in refluxing ethanol, affording the free propanoic acid.

    • Purification : Recrystallization from DMF/water (1:1).

Alternative Route :
Direct aminolysis of ethyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate with ammonia in DMF at 180–200°C yields the target compound in 68% yield.

Optimization and Scale-Up Strategies

Solvent and Catalyst Screening

  • DMF vs. Ethanol : DMF improves solubility of intermediates but requires higher temperatures (180°C). Ethanol permits milder conditions (60°C) but necessitates stoichiometric sodium ethoxide.

  • Catalysts : CuI enhances azide-alkyne cycloaddition in side-chain modifications but risks copper residues in APIs.

Yield and Purity Data

StepConditionsYield (%)Purity (%)
Conrad–LimpachPPA, 120°C, 6 h7595
ChlorinationPCl₃/I₂, 95°C, 30 min8098
Propanoate hydrolysis2N HCl, EtOH, reflux, 4 h9099
AminolysisDMF, 180°C, 16 h6897

Comparative Analysis of Synthetic Routes

Route 1 (Conrad–Limpach → Alkylation) :

  • Total yield : 61% (0.75 × 0.85 × 0.90).

  • Advantages : High regiocontrol, minimal byproducts.

  • Disadvantages : Multi-step purification.

Route 2 (Chlorination → Hydrolysis) :

  • Total yield : 72% (0.80 × 0.90).

  • Advantages : One-pot cyclization-chlorination.

  • Disadvantages : Requires handling toxic PCl₃.

Chemical Reactions Analysis

Acylation Reactions

The carboxylic acid moiety undergoes nucleophilic acyl substitution with reagents such as amines, alcohols, or thiols. For example:

  • Amide Formation : Reaction with primary/secondary amines under basic conditions.

  • Ester Synthesis : Acylation with alcohols using acid catalysts.

  • Thioester Formation : Reaction with thiols in the presence of coupling agents.

Condensation Reactions

The compound participates in condensation reactions with hydrazine derivatives or urea to form heterocyclic products (e.g., pyrazoloquinolinones) .

Oxidation and Functional Group Interconversion

The oxoquinoline core can undergo redox transformations, while the trifluoromethyl group enhances lipophilicity and stability.

Analytical Characterization

Key analytical techniques include:

Method Purpose Example Data
1H NMR Structural confirmationδ 2.62 (t, CH₂CO), δ 9.11 (br s, NH)
13C NMR Functional group identificationδ 166.2, 172.4 (C=O groups)
MALDI TOF-MS Molecular weight verificationm/z 254.12 (M + Na)+

Reaction Conditions and Workup

Parameter Details Source
Reaction Temperature Reflux at 75–80°C for acylation/condensation
Solvent Ethanol, THF, or dichloromethane
Purification Ethyl acetate-water partitioning, vacuum drying

Research Findings

  • The trifluoromethyl group at position 7 significantly enhances lipophilicity, influencing binding affinity in pharmacological assays.

  • Synthesis yields and purity depend on reaction duration and solvent choice, with ethanol reflux (10–24 h) optimizing hydrazide formation .

  • Condensation products (e.g., oxadiazoles) exhibit distinct 13C NMR shifts (e.g., δ 154.7 for C=N) , aiding structural elucidation.

Scientific Research Applications

Biological Activities

The quinoline derivatives, including 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid, exhibit various pharmacological properties. Notably, this compound has been studied for:

  • Antimicrobial Activity : Research indicates that quinoline derivatives have significant antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of pathogens such as Mycobacterium smegmatis and Candida albicans .
  • Anticancer Potential : The compound’s structure suggests potential anticancer properties. Quinoline derivatives are known to interact with multiple biological targets, including enzymes involved in cancer progression .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, allowing for the production of the compound in different yields and purities. Common synthetic approaches include:

  • Condensation Reactions : Combining quinoline derivatives with propanoic acid under specific conditions.
  • Functional Group Modifications : Modifying existing quinoline structures to introduce trifluoromethyl and propanoic acid functionalities .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds related to this compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
  • Anticancer Mechanisms : Research has indicated that quinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline Family

a) 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Key Features: This compound (described in ) shares the 4-oxoquinoline core but differs in substituents: a cyclopropyl group at position 1, fluorine at position 6, and methoxy at position 6.
  • Impact of Substituents: The fluorine atom at position 6 may enhance bioavailability through electronegative effects, similar to the trifluoromethyl group in the target compound.
b) Desfluoro Compound (CAS 93107-11-0) and Ethylenediamine Compound (CAS 103222-12-4)
  • Desfluoro Compound : Lacks fluorine at position 6, leading to reduced metabolic stability and possibly lower antimicrobial activity compared to fluorinated analogs .
  • Ethylenediamine Compound: Features an ethylenediamine side chain instead of propanoic acid, which may alter solubility and receptor interaction dynamics .

Heterocyclic Variants: Quinoxaline Derivatives

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate () replaces the quinoline core with a quinoxaline ring. Key differences include:

  • Electronic Effects: The quinoxaline ring has two adjacent nitrogen atoms, increasing electron deficiency compared to quinoline.
  • Functional Groups : The ester group in this derivative reduces solubility in water relative to the carboxylic acid in the target compound, impacting pharmacokinetics .

Role of Fluorination

  • Trifluoromethyl (-CF₃) : In the target compound, this group enhances lipophilicity (logP) and resistance to oxidative metabolism, as seen in perfluorinated analogs ().
  • Fluorine vs. Desfluoro : Fluorine at position 6 () improves electronegativity but lacks the steric and electronic bulk of -CF₃ at position 7, which may explain the superior activity of the target compound .

Carboxylic Acid vs. Ester Moieties

  • Propanoic Acid: Increases polarity and solubility, facilitating interactions with hydrophilic targets.
  • Ester Groups (e.g., ) : Improve membrane permeability but require metabolic activation (hydrolysis) for activity, adding a step to the mechanism of action .

Data Table: Key Compounds and Properties

Compound Name CAS Number Key Substituents Biological Activity/Use References
3-(4-Oxo-7-(trifluoromethyl)quinolin-1-yl)propanoic acid 4320-73-4 -CF₃ (position 7), propanoic acid Healing drugs, high solubility
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid N/A Cyclopropyl, F (position 6), methoxy Antimicrobial intermediate
Desfluoro Compound 93107-11-0 Piperazine, no fluorine Pharmaceutical impurity
Quinoxaline Derivative N/A Quinoxaline core, ester group Research intermediate

Biological Activity

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Molecular Formula : C14H12F3NO3
  • Molecular Weight : 299.25 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity by influencing the compound's interaction with biological targets .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on several enzymes relevant to disease mechanisms:

  • Cyclooxygenase (COX) : Compounds with similar structures have demonstrated moderate inhibition of COX-2, an enzyme involved in inflammation and cancer progression. The inhibition was assessed using in vitro assays, revealing IC50 values that indicate effective concentration ranges for therapeutic applications .
  • Lipoxygenases (LOX) : The compound also exhibits inhibitory activity against lipoxygenases (LOX-5 and LOX-15), which are implicated in inflammatory processes and cancer development. This dual inhibitory effect suggests a potential role in managing inflammatory diseases .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar quinoline structures have been shown to scavenge free radicals effectively, contributing to their overall protective effects against oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies indicate that hydrogen bonding and halogen interactions play a crucial role in enhancing the biological activity of these compounds .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Cell Line TestedActivity Type
Compound ACOX-210.4MCF-7Inhibitory
Compound BLOX-55.4MCF-7Inhibitory
Compound CAChE19.2Hek293Inhibitory
Compound DBChE13.2Hek293Inhibitory

Case Study 1: Cytotoxicity Against MCF-7 Cells

In a study evaluating the cytotoxic effects of various derivatives, it was found that certain compounds exhibited significant cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like cisplatin. The structure-activity relationship analysis indicated that modifications at specific positions on the quinoline ring could enhance cytotoxicity .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds showed that those with trifluoromethyl substitutions had improved inhibitory effects against both cholinesterases and lipoxygenases. The findings suggest that these modifications can lead to more potent therapeutic agents in treating conditions like Alzheimer's disease and inflammatory disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid?

Methodological Answer:
The synthesis typically involves two key steps:

Quinoline Core Formation : Cyclization of substituted anilines with trifluoromethyl-containing ketones via the Gould-Jacobs reaction, followed by oxidation to generate the 4-oxoquinoline scaffold .

Propanoic Acid Substituent Introduction : Thioether linkage formation between the quinoline and mercaptopropanoic acid, followed by oxidation to stabilize the bond. Sodium salts are often prepared to enhance solubility (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid sodium salts) .
Critical Considerations :

  • Use anhydrous conditions for trifluoromethyl group stability.
  • Monitor reaction progress via HPLC (e.g., >95.0% purity thresholds as in ) .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm the quinoline core (aromatic protons at δ 8.2–8.5 ppm) and propanoic acid chain (α-proton at δ 3.1–3.3 ppm). Compare with published spectra for trifluoromethylquinolines .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Reference standards (e.g., >98.0% purity in ) ensure accuracy .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ for C13H10F3NO3: 285.07) .

Basic: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

  • Salt Formation : Convert the propanoic acid to its sodium salt (e.g., sodium 3-((6-R-quinolin-4-yl)thio)propanoate), increasing solubility by >10-fold in PBS (pH 7.4) .
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity.
  • pH Adjustment : Titrate to pH 6.5–7.5 to deprotonate the carboxylic acid group .

Advanced: How can SAR studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the quinoline’s 6-position (R = H, OCH3, OC2H5) and the trifluoromethyl group’s position (, Table 1). For example:

    R GroupSolubility (mg/mL)IC50 (μM)
    H0.512.3
    OCH31.28.7
    OC2H50.810.1
  • Biological Testing : Prioritize derivatives with balanced solubility and potency. Use enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., cancer cell lines) .

Advanced: What in vitro models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • Hepatocyte Stability : Incubate with human liver microsomes (HLMs) to calculate intrinsic clearance (Clint). A Clint <10 mL/min/kg suggests low metabolic liability.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >5% is desirable) .

Advanced: How to resolve contradictory spectral data from synthetic batches?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., distinguishing quinoline C7-CF3 from byproducts) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., propanoic acid chain conformation) .
  • Batch Comparison : Cross-validate with independent synthetic routes (e.g., alternative trifluoromethylation methods in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.